molecular formula C7H8N2O3S B13850966 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile

3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile

Cat. No.: B13850966
M. Wt: 200.22 g/mol
InChI Key: HEVYHWFLOCFOFG-UHFFFAOYSA-N
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Description

3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring with two ketone groups at positions 3 and 5, a sulfanyl group attached to the propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile typically involves the reaction of morpholine derivatives with appropriate sulfanyl and nitrile precursors. One common method involves the reaction of 3,5-dioxomorpholine with a thiol compound, followed by the introduction of a nitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the sulfanyl group may allow it to form specific interactions with target proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dioxomorpholin-4-yl)sulfanylpropanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other morpholine derivatives

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

3-(3,5-dioxomorpholin-4-yl)sulfanylpropanenitrile

InChI

InChI=1S/C7H8N2O3S/c8-2-1-3-13-9-6(10)4-12-5-7(9)11/h1,3-5H2

InChI Key

HEVYHWFLOCFOFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CO1)SCCC#N

Origin of Product

United States

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